molecular formula C12H18Cl2N2O B14681142 4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol CAS No. 38339-15-0

4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol

Cat. No.: B14681142
CAS No.: 38339-15-0
M. Wt: 277.19 g/mol
InChI Key: KWXMOWUQCHEWJG-UHFFFAOYSA-N
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Description

4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol is a chemical compound known for its applications in various fields, including medicine and organic synthesis. It is commonly referred to as Clenbuterol in the pharmaceutical industry .

Preparation Methods

The synthesis of 4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol involves several steps:

    Reduction: The precursor compound, 4-amino-3,5-dichloroacetophenone, is reduced using a reducing agent such as sodium borohydride.

    Chlorination and Bromination: The reduced compound undergoes chlorination and bromination to introduce the necessary halogen atoms.

    Condensation: The halogenated intermediate is then condensed with 1-methylpropylamine.

    Reduction: The final step involves another reduction to yield the target compound.

Chemical Reactions Analysis

4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol undergoes various chemical reactions:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol acts as a β2-adrenergic receptor agonist. It binds to these receptors, leading to the activation of adenylate cyclase, which increases the levels of cyclic AMP (cAMP). This results in the relaxation of smooth muscles, particularly in the bronchi, making it effective as a bronchodilator .

Comparison with Similar Compounds

Similar compounds include:

4-Amino-3,5-dichloro-alpha-(((1-methylpropyl)amino)methyl)benzenemethanol is unique due to its specific molecular structure, which provides a distinct profile of activity and stability compared to other similar compounds.

Properties

CAS No.

38339-15-0

Molecular Formula

C12H18Cl2N2O

Molecular Weight

277.19 g/mol

IUPAC Name

1-(4-amino-3,5-dichlorophenyl)-2-(butan-2-ylamino)ethanol

InChI

InChI=1S/C12H18Cl2N2O/c1-3-7(2)16-6-11(17)8-4-9(13)12(15)10(14)5-8/h4-5,7,11,16-17H,3,6,15H2,1-2H3

InChI Key

KWXMOWUQCHEWJG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCC(C1=CC(=C(C(=C1)Cl)N)Cl)O

Origin of Product

United States

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